

A Guide to Alternative Linkers for PROTAC Synthesis: A Comparative Analysis

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Compound of Interest

Compound Name: *Propargyl-PEG9-bromide*

Cat. No.: *B610281*

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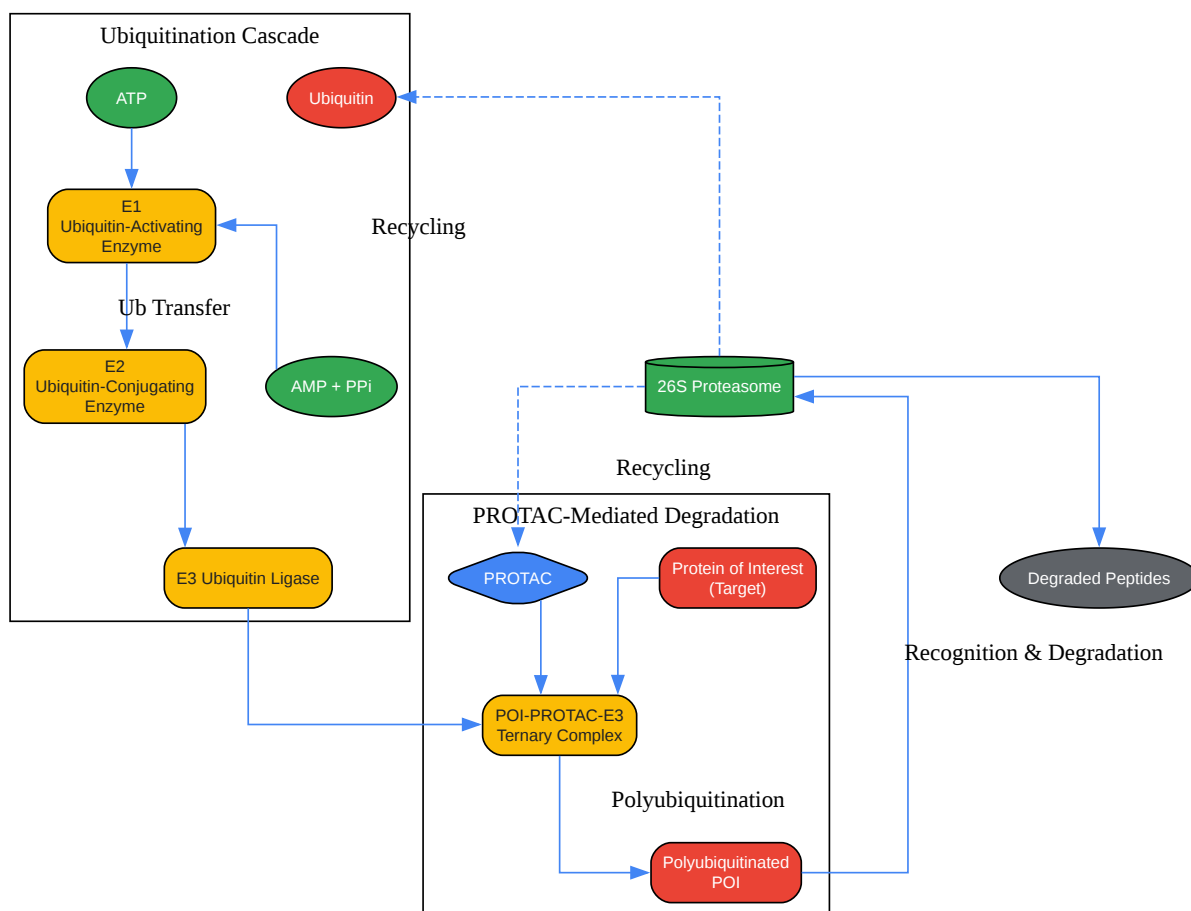
The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has witnessed exponential growth, offering a novel therapeutic modality for a wide range of diseases. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of a PROTAC. While **Propargyl-PEG9-bromide** has been a commonly used linker due to its synthetic tractability and the flexibility imparted by the PEG chain, the demand for PROTACs with improved pharmacological profiles has driven the exploration of a diverse range of alternative linkers.

This guide provides an objective comparison of various alternative linkers to **Propargyl-PEG9-bromide**, supported by experimental data. We will delve into the performance of flexible, rigid, and "clickable" linkers, offering insights into how linker choice can be tailored to optimize PROTAC function.

The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Degradation

PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). Understanding this pathway is fundamental to comprehending how linker modifications can impact PROTAC efficacy. A PROTAC molecule facilitates the formation of a ternary complex between the target protein (Protein of Interest or POI) and an E3 ubiquitin

ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com